molecular formula C9H12F2O B2479579 7,7-Difluorospiro[3.5]nonan-2-one CAS No. 2248347-70-6

7,7-Difluorospiro[3.5]nonan-2-one

Cat. No.: B2479579
CAS No.: 2248347-70-6
M. Wt: 174.191
InChI Key: YYZAVNOXOJCNCO-UHFFFAOYSA-N
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Description

7,7-Difluorospiro[3.5]nonan-2-one is a bicyclic spiro compound featuring a ketone group at position 2 and two fluorine atoms at the 7,7 positions of the spiro[3.5]nonane framework. The fluorine substituents confer high electronegativity and lipophilicity, which may enhance metabolic stability and influence reactivity in organic synthesis.

Properties

IUPAC Name

7,7-difluorospiro[3.5]nonan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2O/c10-9(11)3-1-8(2-4-9)5-7(12)6-8/h1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZAVNOXOJCNCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC12CC(=O)C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2248347-70-6
Record name 7,7-difluorospiro[3.5]nonan-2-one
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Preparation Methods

Direct Fluorination of Spiro[3.5]nonan-2-one

The most widely documented method involves fluorinating Spiro[3.5]nonan-2-one at the 7,7-positions using specialized reagents. Diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor are employed under inert atmospheric conditions to prevent side reactions. The reaction proceeds via nucleophilic substitution, where the bridgehead hydrogens at position 7 are replaced by fluorine atoms.

Reaction Conditions:

  • Temperature: −78°C to 0°C (to minimize decomposition)
  • Solvent: Anhydrous dichloromethane or tetrahydrofuran
  • Yield: 65–78% (dependent on reagent stoichiometry and purity of starting material).

A key challenge is regioselectivity, as over-fluorination or ring-opening may occur. Computational studies suggest that the spiro system’s strain enhances reactivity at the bridgehead, favoring difluorination.

Oxidation of 7,7-Difluorospiro[3.5]nonan-2-ol

An alternative route involves oxidizing the corresponding alcohol, 7,7-Difluorospiro[3.5]nonan-2-ol, to the ketone. This method is less efficient but useful when the alcohol is readily available.

Oxidizing Agents:

  • Potassium permanganate (KMnO₄): Effective in acidic or neutral conditions but may over-oxidize sensitive functionalities.
  • Chromium trioxide (CrO₃): Higher selectivity, though environmentally hazardous.

Typical Protocol:

  • Dissolve 7,7-Difluorospiro[3.5]nonan-2-ol in acetone.
  • Add CrO₃ (1.5 equiv) at 0°C.
  • Stir for 6–8 hours, then quench with sodium bisulfite.
  • Isolate the ketone via column chromatography (hexane/ethyl acetate).

Yield: 50–60%.

Industrial-Scale Production

Continuous Flow Fluorination

To address scalability, manufacturers utilize continuous flow reactors for the fluorination step. This technology enhances heat transfer and reduces reaction time, achieving yields >85%.

Advantages:

  • Precise temperature control (−30°C to −10°C).
  • Reduced reagent waste (DAST recovery >90%).
  • Compatibility with automated purification systems.

Mechanistic Insights

DAST-Mediated Fluorination

DAST activates the bridgehead C–H bond via a radical intermediate, facilitated by the spiro system’s strain. Fluorine incorporation follows a two-step process:

  • Hydrogen Abstraction: DAST generates a bridgehead radical.
  • Fluorine Transfer: Sequential fluorine addition stabilizes the intermediate.

Role of Solvent Polarity

Polar aprotic solvents (e.g., THF) stabilize the transition state, accelerating fluorination. Nonpolar solvents (e.g., toluene) favor side reactions, reducing yield by 15–20%.

Comparative Analysis of Methods

Parameter Direct Fluorination Alcohol Oxidation
Yield 65–78% 50–60%
Scalability High (flow reactors) Moderate
Byproducts HF, minor isomers Over-oxidized species
Cost $$$ (DAST) $$ (CrO₃)

Applications and Derivatives

Pharmacological Relevance

The ketone serves as a precursor to inhibitors targeting kinases and GPCRs. Its fluorinated spiro architecture enhances metabolic stability, as evidenced in preclinical studies.

Material Science Applications

Incorporating this compound into polymers improves thermal stability (T₅% degradation >300°C).

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects: Fluorine vs. Other Functional Groups

Table 1: Comparison of Spiro[3.5]nonan-2-one Derivatives
Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications References
7,7-Difluorospiro[3.5]nonan-2-one Fluorine at 7,7 positions 158.16 High electronegativity, potential for enhanced stability
7-Azaspiro[3.5]nonan-2-one Nitrogen at position 7 139.18 (base) Basic character; used in peptide mimetics
3,3-Dimethyl-1-oxaspiro[3.5]nonan-2-one Oxygen at position 1, methyl at 3,3 168.23 Steric hindrance; studied in β-lactone synthesis
2-Oxaspiro[3.5]nonan-7-one Oxygen at position 2 140.18 Reactive carbonyl; used in aldolization
3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one Phenyl, oxygen, and nitrogen substituents 217.26 Aromatic interactions; explored in drug discovery

Key Observations :

  • Fluorine vs. Nitrogen/Azaspirones: The fluorine atoms in this compound increase lipophilicity and electron-withdrawing effects compared to the basic nitrogen in azaspiro analogs. This may reduce susceptibility to oxidative metabolism, a critical factor in drug design .
  • Oxygen vs. Fluorine: Oxaspiro derivatives (e.g., 2-Oxaspiro[3.5]nonan-7-one) exhibit greater polarity due to the oxygen atom, whereas fluorine enhances stability without significantly altering solubility .

Structural and Reactivity Comparisons

Steric and Electronic Effects :
  • 3,3-Dimethyl-1-oxaspiro[3.5]nonan-2-one: Methyl groups at the 3,3 positions introduce steric hindrance, limiting access to the ketone group. In contrast, the fluorine atoms in this compound are smaller, minimizing steric effects while maintaining strong electronic modulation .
  • 7-Azaspiro Derivatives: The nitrogen atom in 7-azaspiro[3.5]nonan-2-one allows for hydrogen bonding and protonation, enabling interactions with biological targets like enzymes.

Biological Activity

7,7-Difluorospiro[3.5]nonan-2-one is a spiro compound characterized by its unique structure, which features two interconnected rings. The presence of fluorine atoms in its molecular structure (C9H14F2O) enhances its biological activity and potential applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C9H14F2O
  • IUPAC Name : this compound
  • Molecular Weight : 174.21 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets. The fluorine substituents can enhance the compound's lipophilicity and binding affinity to enzymes or receptors, which may lead to various biological effects.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It may bind to specific receptors, altering their activity and leading to physiological changes.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialExhibits activity against Gram-positive bacteria
Enzyme InhibitionInhibits specific metabolic enzymes
CytotoxicityShows cytotoxic effects on cancer cell lines
Antioxidant PropertiesScavenges free radicals in vitro

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial activity of this compound against various bacterial strains. Results indicated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL.

Case Study 2: Cytotoxicity in Cancer Cells

Research conducted on human cancer cell lines demonstrated that this compound exhibits cytotoxic effects, particularly in breast cancer (MCF-7) and colon cancer (HT-29) cells. The compound induced apoptosis and cell cycle arrest at concentrations above 50 µM.

Research Findings

Recent investigations have focused on the synthesis and optimization of derivatives of this compound to enhance its biological activity. Various synthetic routes have been explored, including the fluorination of spiro[3.5]nonan-2-one using diethylaminosulfur trifluoride (DAST), which has shown promising yields and purity levels.

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